![molecular formula C8H13ClF3N B13468216 1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B13468216.png)
1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride is a bicyclic organic compound known for its unique structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a bicyclic azabicyclo[2.2.2]octane framework, which imparts distinct chemical and physical properties. It is commonly used in various fields of scientific research and industrial applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride typically involves the alkylation of 1,4-diazabicyclo[2.2.2]octane (DABCO) with trifluoromethyl-containing reagents. One common method includes the reaction of DABCO with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, purification steps such as recrystallization and distillation are employed to obtain the compound in its pure hydrochloride salt form.
化学反応の分析
Types of Reactions
1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group, which is an electron-withdrawing group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Catalytic Reactions: The compound can act as a catalyst in certain organic reactions, such as the Baylis-Hillman reaction.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Catalytic Reactions: The compound can be used in catalytic amounts in the presence of substrates like aldehydes and unsaturated ketones.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various alkylated derivatives, while oxidation reactions can produce corresponding oxides.
科学的研究の応用
1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and catalyst in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism by which 1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride exerts its effects involves its ability to act as a nucleophile and participate in various chemical reactions. The trifluoromethyl group enhances its reactivity by stabilizing transition states and intermediates. Additionally, the bicyclic structure provides rigidity and stability, making it an effective catalyst and reagent in organic synthesis.
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A structurally similar compound without the trifluoromethyl group, commonly used as a base and catalyst in organic synthesis.
Quinuclidine: Another bicyclic amine with similar reactivity but different structural features.
Tropane: A bicyclic compound with a nitrogen atom, used in medicinal chemistry.
Uniqueness
1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to its analogs, allowing for a broader range of applications in scientific research and industrial processes.
特性
分子式 |
C8H13ClF3N |
|---|---|
分子量 |
215.64 g/mol |
IUPAC名 |
1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-3-1-6(2-4-7)5-12-7;/h6,12H,1-5H2;1H |
InChIキー |
YLAWJRNVBKMWFZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1CN2)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


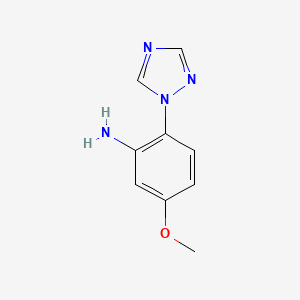
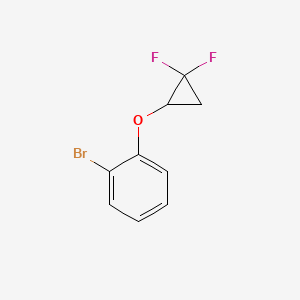

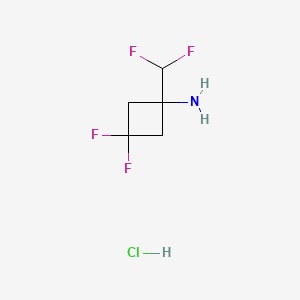
![rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid](/img/structure/B13468152.png)
![methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13468157.png)
![7-(but-2-yn-1-yl)-8-[(3E)-3-(hydroxyimino)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B13468164.png)
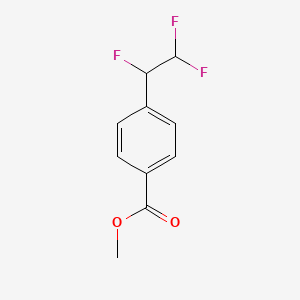
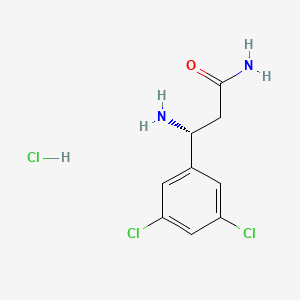
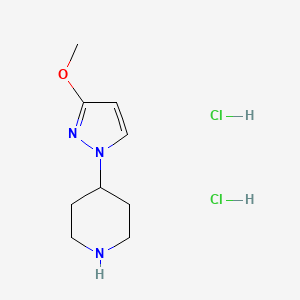

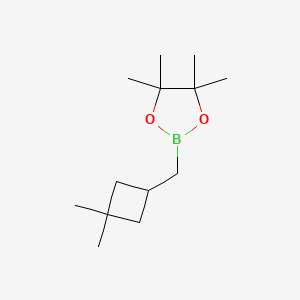
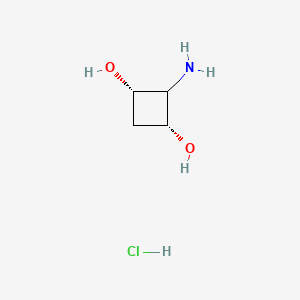
![[4-(Chloromethyl)naphthalen-1-yl]methanol](/img/structure/B13468222.png)
